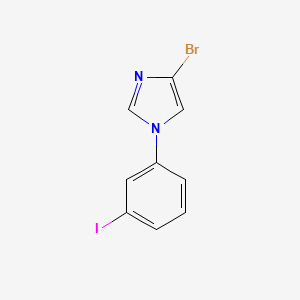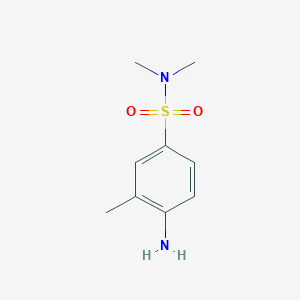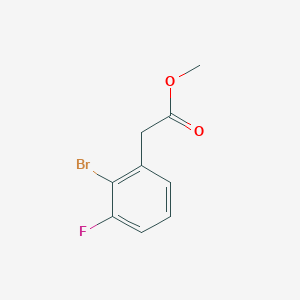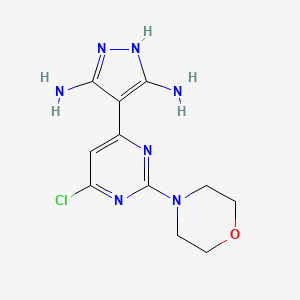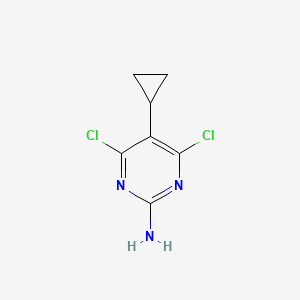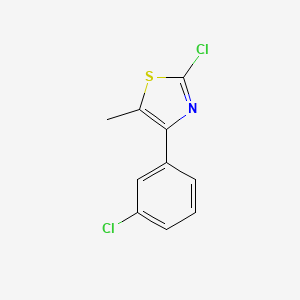![molecular formula C12H12ClN3O B13938829 2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)
2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a pyrimidinamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrimidine with 2-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of 2-methoxyphenylmethyl-4-pyrimidinamine.
Substitution: Formation of various substituted pyrimidinamine derivatives.
Scientific Research Applications
2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzamide
- 2-chloro-N-(4-methoxyphenyl)nicotinamide
- 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine
Uniqueness
2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine is unique due to its specific structural features, such as the combination of a chloro group, methoxyphenyl group, and pyrimidinamine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12ClN3O |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-chloro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3O/c1-17-10-5-3-2-4-9(10)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16) |
InChI Key |
JXFLSGCIMYZVCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


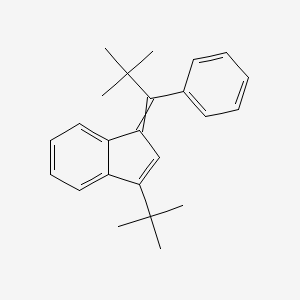

![tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B13938765.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)
![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)
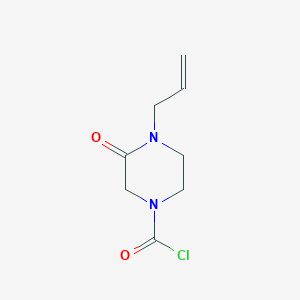
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
